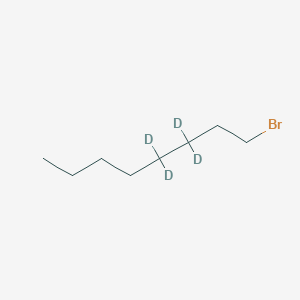
1-Bromooctane-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1-Bromooctane-d4 is synthesized through the bromination of octane-d4. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light to facilitate the substitution of hydrogen atoms with bromine atoms. The reaction is carried out under controlled conditions to ensure the selective bromination at the terminal carbon atom .
Analyse Chemischer Reaktionen
1-Bromooctane-d4 undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN), leading to the formation of alcohols or nitriles, respectively.
Elimination Reactions: Under the influence of strong bases like potassium tert-butoxide (t-BuOK), this compound can undergo elimination to form octene-d4.
Reduction Reactions: The compound can be reduced to octane-d4 using reducing agents such as lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
1-Bromooctane-d4 is widely used in scientific research due to its unique properties:
Analytical Chemistry: It serves as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Pharmacokinetics: The compound is used to study the metabolic pathways and pharmacokinetics of brominated compounds in biological systems.
Isotope Tracing: It is employed in isotope tracing experiments to investigate reaction mechanisms and pathways in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Bromooctane-d4 involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The deuterium atoms in the compound provide a unique advantage in tracing and studying these reactions due to their distinct mass and NMR properties.
Vergleich Mit ähnlichen Verbindungen
1-Bromooctane-d4 can be compared with other deuterium-labeled brominated compounds such as:
1-Bromohexane-d4: Similar in structure but with a shorter carbon chain.
1-Bromodecane-d4: Similar in structure but with a longer carbon chain.
1-Bromoheptane-d4: Another deuterium-labeled brominated compound with a different carbon chain length.
The uniqueness of this compound lies in its specific carbon chain length and the presence of deuterium atoms, which make it particularly useful for certain analytical and research applications.
Eigenschaften
Molekularformel |
C8H17Br |
|---|---|
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
1-bromo-3,3,4,4-tetradeuteriooctane |
InChI |
InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i5D2,6D2 |
InChI-Schlüssel |
VMKOFRJSULQZRM-NZLXMSDQSA-N |
Isomerische SMILES |
[2H]C([2H])(CCCC)C([2H])([2H])CCBr |
Kanonische SMILES |
CCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


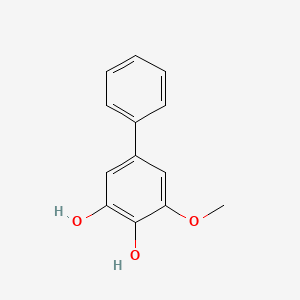
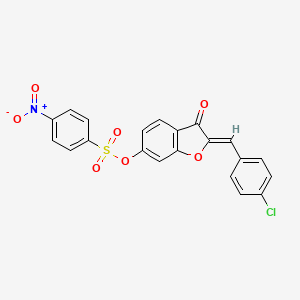
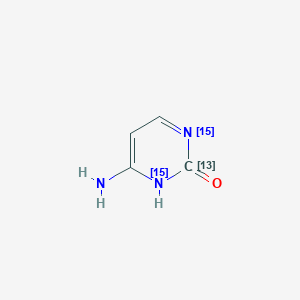
![2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15140062.png)
![4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B15140068.png)
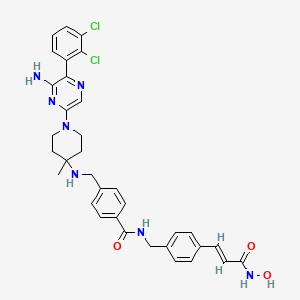
![7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15140079.png)
![(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B15140097.png)
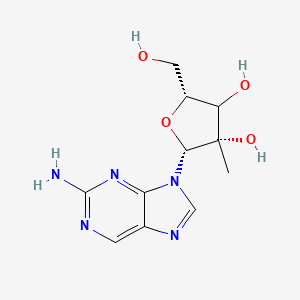
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one](/img/structure/B15140113.png)
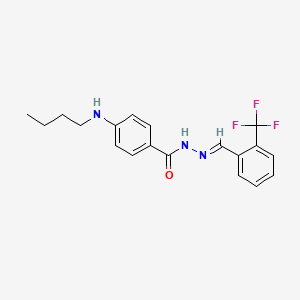
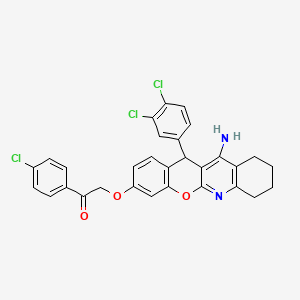
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B15140132.png)

